molecular formula C25H29N3O4S B14970043 3,4,5-triethoxy-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide

3,4,5-triethoxy-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide

Cat. No.: B14970043
M. Wt: 467.6 g/mol
InChI Key: MOIQGCWBRFIAQJ-UHFFFAOYSA-N
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Description

3,4,5-TRIETHOXY-N-({6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHYL)BENZAMIDE is a complex organic compound that features a unique structure combining a triethoxybenzamide core with an imidazo[2,1-b][1,3]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIETHOXY-N-({6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHYL)BENZAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the triethoxybenzamide core, followed by the introduction of the imidazo[2,1-b][1,3]thiazole moiety through a series of coupling reactions. Common reagents used in these steps include various organometallic catalysts and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIETHOXY-N-({6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, less oxidized form of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.

    Medicine: It could be explored for its potential therapeutic effects, particularly in areas like cancer treatment or antimicrobial therapy.

    Industry: The compound’s properties might make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 3,4,5-TRIETHOXY-N-({6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHYL)BENZAMIDE exerts its effects likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,4,5-TRIETHOXY-N-({6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHYL)BENZAMIDE apart is the combination of these two moieties in a single molecule, potentially offering unique properties and applications not seen in the individual components.

Properties

Molecular Formula

C25H29N3O4S

Molecular Weight

467.6 g/mol

IUPAC Name

3,4,5-triethoxy-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]benzamide

InChI

InChI=1S/C25H29N3O4S/c1-4-30-20-14-18(15-21(31-5-2)23(20)32-6-3)24(29)26-16-19-22(17-10-8-7-9-11-17)27-25-28(19)12-13-33-25/h7-11,14-15H,4-6,12-13,16H2,1-3H3,(H,26,29)

InChI Key

MOIQGCWBRFIAQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=CC=C4

Origin of Product

United States

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